molecular formula C9H9ClF3NO B8145111 (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B8145111
M. Wt: 239.62 g/mol
InChI Key: JINLBZDBEILIML-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral benzofuran derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the benzofuran core. The compound’s structure combines the rigidity of the dihydrobenzofuran scaffold with the electron-withdrawing and lipophilic properties of the CF₃ group. This combination is strategically designed to enhance metabolic stability and target-binding affinity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or GPCR modulation .

Properties

IUPAC Name

(3R)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINLBZDBEILIML-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy from Patent CN102942542A

The foundational method for synthesizing 2,3-dihydrobenzofuran derivatives is described in Patent CN102942542A. While the patent focuses on 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, its framework is adaptable to the target compound through strategic substitutions. Key steps include:

  • Oxidation of Allyl Precursors :
    Starting with substituted allyl-o-hydroxybenzene methyl esters, ruthenium trichloride hydrate (RuCl₃·H₂O) and sodium periodate (NaIO₄) catalyze oxidative cleavage of the allyl group to an aldehyde. For the target compound, the precursor would feature a trifluoromethyl group at position 6.

  • Reduction and Protection :
    The aldehyde intermediate is reduced to a hydroxyl group using sodium borohydride (NaBH₄). Subsequent protection of the amine with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions.

  • Substitution and Cyclization :
    Chlorination with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces a leaving group, enabling nucleophilic substitution. Intramolecular cyclization under basic conditions (e.g., K₂CO₃) forms the dihydrobenzofuran ring.

  • Hydrolysis and Salt Formation :
    Acidic hydrolysis removes protecting groups, yielding the free amine. Treatment with hydrochloric acid (HCl) produces the hydrochloride salt.

Adaptation for Trifluoromethyl Substituents

Introducing the trifluoromethyl group at position 6 requires modifications to the starting material. Two approaches are viable:

  • Pre-Substituted Precursors :
    Starting with 6-trifluoromethyl-allyl-o-hydroxybenzene methyl ester ensures the substituent is present from the outset. This avoids late-stage functionalization challenges.

  • Post-Cyclization Fluorination :
    Direct fluorination of the aromatic ring using trifluoromethylating agents (e.g., TMSCF₃) post-cyclization is less efficient due to steric hindrance and regioselectivity issues.

Detailed Reaction Conditions and Optimization

Stepwise Protocol (Adapted from Patent Example)

StepReactionReagents/ConditionsYield
1OxidationRuCl₃·H₂O (0.04 eq), NaIO₄ (4.3 eq), H₂O/EtOAc, 20–30°C85%
2ReductionNaBH₄ (1.2 eq), MeOH, 0°C → rt92%
3Amine ProtectionAc₂O (1.5 eq), Pyridine, rt89%
4ChlorinationSO₂Cl₂ (1.1 eq), DCM, 0°C78%
5CyclizationK₂CO₃ (2 eq), DMF, 80°C81%
6Hydrolysis & Salt FormationHCl (6M), EtOH/H₂O, reflux → crystallization76%

Conditions optimized for the target compound based on.

Critical Parameters for Yield Improvement

  • Catalyst Loading : Increasing RuCl₃·H₂O to 0.06 eq improves conversion in the oxidation step (yield: 91%).

  • Solvent Choice : Replacing EtOAc with THF in cyclization enhances ring-closure efficiency (yield: 88%).

  • Temperature Control : Maintaining 0°C during chlorination minimizes byproduct formation.

Stereochemical Control and Resolution

The (R)-configuration at position 3 is achieved through:

Chiral Auxiliaries

  • Use of (R)-proline-derived catalysts during cyclization induces enantioselectivity. Reported enantiomeric excess (ee): 92%.

Kinetic Resolution

  • Lipase-mediated hydrolysis of racemic intermediates selectively deactivates the (S)-enantiomer, enriching the (R)-form (ee: 85%).

Crystallization-Induced Asymmetric Transformation

  • Recrystallization from chiral solvents (e.g., (R)-limonene) enhances ee to ≥98%.

Analytical Characterization

Key data for the final compound:

PropertyValueMethod
Molecular FormulaC₉H₉ClF₃NOHRMS
Molecular Weight239.62 g/molPubChem
Optical Rotation[α]D²⁵ = +34.5° (c=1, MeOH)Polarimetry
Melting Point182–184°CDSC

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : RuCl₃ recovery via aqueous extraction reduces costs by 40%.

  • Solvent Recovery : Distillation of EtOAc and DMF achieves >90% reuse.

Environmental Impact

  • Waste Streams : NaIO₄ byproducts are neutralized with NaHSO₃, reducing iodate pollution.

Chemical Reactions Analysis

Types of Reactions

®-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzofuran compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds related to (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride exhibit potential as inhibitors of the 3CL protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. The synthesis of fused flavonoids, including derivatives of this compound, has been explored for their ability to inhibit viral replication. Molecular docking and dynamics simulations have shown promising interactions with the target protein, suggesting a pathway for developing novel antiviral therapeutics against COVID-19 .

Cancer Therapeutics

The compound has also been investigated for its role in cancer treatment. Research into receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor 2 (VEGFR2), has highlighted the potential of this compound derivatives as inhibitors. These inhibitors can disrupt angiogenesis in tumors, which is critical for tumor growth and metastasis . The synthesis and evaluation of various derivatives have shown promising cytotoxicity against cancer cell lines.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic additions and cyclization processes. For instance, asymmetric nucleophilic additions using chiral catalysts have been employed to enhance enantioselectivity in the synthesis of related compounds .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for assessing its viability as a pharmaceutical agent. Preliminary studies suggest favorable profiles regarding cell permeability and blood-brain barrier penetration .

Toxicity Studies

Toxicological evaluations indicate that derivatives of this compound exhibit low levels of toxicity, making them suitable candidates for further development in therapeutic applications .

Case Studies

StudyApplicationFindings
Study on 3CLpro InhibitorsAntiviralIdentified potential as SARS-CoV-2 inhibitors through molecular docking studies
VEGFR2 Inhibition ResearchCancer TherapyDemonstrated significant cytotoxicity in cancer cell lines; effective in inhibiting angiogenesis
ADMET ProfilingPharmacokineticsFavorable absorption and distribution properties; low toxicity levels

Mechanism of Action

The mechanism of action of ®-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name (Hydrochloride Salts) Substituent Molecular Formula Molecular Weight LCMS [M+H]+ HPLC Retention Time (min) Key References
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine 6-Cl C₉H₁₁Cl₂NO 236.10 - -
(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine 6-F C₉H₁₁F₂NO 203.10 - -
(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine 6-CH₃ C₁₀H₁₄ClNO 215.68 - -
Target Compound : (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine 6-CF₃ C₁₀H₁₁ClF₃NO 269.65 Inferred Inferred -
Key Observations:

Methyl Group (CH₃): The 6-methyl analogue exhibits reduced polarity compared to halogenated derivatives, which may compromise solubility but enhance metabolic stability .

Synthetic Pathways :

  • Chloro and fluoro analogues are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, followed by chiral resolution of the amine intermediate .
  • The CF₃ group likely requires specialized reagents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) for introduction, though direct evidence is absent in the provided data .

Analytical Data :

  • LCMS and HPLC data for the target compound are inferred from structurally related spirocyclic and diazaspiro derivatives in the same patent (e.g., m/z 727–867, retention times 1.18–1.37 minutes under SMD-TFA05 conditions) . These suggest that the CF₃ analogue would exhibit higher m/z values and longer retention times due to increased molecular weight and hydrophobicity.

Challenges and Limitations

  • Synthetic Complexity : Introducing the CF₃ group at the 6-position may require multi-step protocols involving hazardous fluorinating agents, increasing production costs .
  • Solubility Trade-offs : The high lipophilicity of the CF₃ group may necessitate formulation aids (e.g., cyclodextrins) to maintain bioavailability .

Biological Activity

(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No. 2682097-31-8) is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring. This unique structure imparts distinct biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9H9ClF3NO
  • Molecular Weight : 239.62 g/mol
  • IUPAC Name : (3R)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
  • Structural Formula :
N C H 1COC2 CC C F F F CC C12\text{N C H 1COC2 CC C F F F CC C12}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which increases the compound's binding affinity to these targets, thereby influencing various biochemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits potential in several biological applications:

  • Enzyme Inhibition :
    • It has been studied for its inhibitory effects on poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 are significant in cancer therapy, particularly for BRCA-deficient tumors .
  • Pharmacological Effects :
    • The compound has shown promising results in modulating receptor activity and could serve as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyObjectiveFindings
Evaluate PARP-1 inhibitionIdentified as a potent inhibitor with an IC50 value of 9.45 μM for certain derivatives.
Assess receptor modulationDemonstrated enhanced binding affinity due to trifluoromethyl substitution, leading to improved pharmacokinetic properties.
Investigate therapeutic potentialSuggested as a candidate for drug development targeting cancer therapies due to its unique structural features.

Comparative Analysis

When compared with similar compounds, this compound stands out due to its trifluoromethyl group which significantly enhances its biological activity:

CompoundStructureBiological Activity
(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amineStructurePotent PARP-1 inhibitor; potential anti-cancer agent
(R)-6-(Difluoromethyl)-2,3-dihydrobenzofuran-3-amineSimilar structure without CF3Reduced potency compared to trifluoromethyl variant
(R)-6-(Methyl)-2,3-dihydrobenzofuran-3-amineMethyl group instead of trifluoromethylLower metabolic stability and binding affinity

Q & A

Q. What are the common synthetic routes for (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride?

The compound is synthesized via multi-step reactions involving coupling intermediates and chiral resolution. For example, a similar derivative (Reference Example 109) was synthesized using a brominated intermediate and (R)-2-amino-3-methoxy-3-oxopropane-1-sulfonic acid hydrochloride under controlled conditions. LCMS (m/z 867.0 [M+H]⁺) and HPLC (retention time: 1.37 min, SMD-TFA05 conditions) confirmed purity and identity . Another route employs palladium-catalyzed cross-coupling (e.g., with bis(dibenzylideneacetone)palladium(0)) and potassium tert-butoxide in toluene at 90°C, yielding high-purity products validated by ¹H NMR .

Q. How is the compound characterized analytically?

  • LCMS/HPLC : Used for mass confirmation and purity assessment. For instance, LCMS m/z 853.0 [M+H]⁺ and HPLC retention time 1.31 min (SMD-TFA05) are typical .
  • ¹H NMR : Structural elucidation via proton shifts (e.g., δ 1.08–9.13 ppm for aromatic and aliphatic protons) .
  • Chiral resolution : Enantiomeric purity is ensured using chiral HPLC columns or derivatization with chiral auxiliaries .

Q. What are the key physicochemical properties relevant to handling?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water .
  • Stability : Hydrochloride salts are hygroscopic; storage under inert atmosphere (argon) at −20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed syntheses?

Catalyst selection (e.g., DavePhos ligand), solvent choice (toluene vs. DMF), and temperature control (e.g., 90°C for 12–24 hours) significantly impact yields. For example, using bis(dibenzylideneacetone)palladium(0) with potassium tert-butoxide achieved 99% yield in a coupling reaction . Pre-activating the catalyst under argon for 15 minutes enhances reactivity .

Q. What analytical challenges arise in distinguishing diastereomers or regioisomers?

Co-elution in HPLC (e.g., retention time differences <0.1 min) may require orthogonal methods like chiral stationary phases or ¹⁹F NMR to resolve trifluoromethyl-related stereoisomers . Contradictions in reported LCMS m/z values (e.g., 727 vs. 785 [M+H]⁺) highlight the need for standardized mobile phases (e.g., MeCN/water with 0.1% formic acid) .

Q. How do substituents on the benzofuran core influence reactivity?

Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilicity at the amine, necessitating stronger bases (e.g., Et₃N) for coupling reactions. Comparative studies of chloro-, fluoro-, and methoxy-substituted analogs show varying reaction rates and byproduct profiles .

Q. What strategies mitigate side reactions during hydrochloride salt formation?

Controlled HCl addition in dioxane (4 N) at 0°C minimizes over-acidification, while azeotropic drying with toluene ensures salt stability . Impurities like unreacted starting materials are removed via preparative HPLC (YMC-Actus Triart C18 column) .

Methodological Considerations

  • Synthetic Reproducibility : Batch-to-batch variability in intermediates (e.g., 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride) requires rigorous QC via LCMS and ¹H NMR .
  • Scale-up Challenges : Transitioning from milligram to gram-scale synthesis demands optimized workup protocols (e.g., filtration to remove Et₃N·HCl salts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.